7,8-dihydro-6H-cyclopenta[b][1,8]naphthyridine
Overview
Description
7,8-dihydro-6H-cyclopenta[b][1,8]naphthyridine is a heterocyclic compound that features a fused ring system combining a cyclopentane ring with a naphthyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dihydro-6H-cyclopenta[b][1,8]naphthyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine derivatives with cyclopentanone in the presence of a suitable catalyst. The reaction conditions often involve heating the mixture to promote cyclization and formation of the desired fused ring system .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
7,8-dihydro-6H-cyclopenta[b][1,8]naphthyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the degree of saturation in the ring system.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
7,8-dihydro-6H-cyclopenta[b][1,8]naphthyridine has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of multitarget-directed ligands for the treatment of diseases such as Alzheimer’s.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Research: It serves as a scaffold for designing molecules with potential biological activity, including anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of 7,8-dihydro-6H-cyclopenta[b][1,8]naphthyridine involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
1,6-naphthyridine: Another naphthyridine derivative with a different ring fusion pattern.
1,5-naphthyridine: Known for its biological activities and synthetic versatility.
1,8-naphthyridine: Shares a similar fused ring system but differs in the position of nitrogen atoms.
Uniqueness
7,8-dihydro-6H-cyclopenta[b][1,8]naphthyridine is unique due to its specific ring fusion and the presence of both cyclopentane and naphthyridine moieties. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
7,8-dihydro-6H-cyclopenta[b][1,8]naphthyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-3-8-7-9-4-2-6-12-11(9)13-10(8)5-1/h2,4,6-7H,1,3,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWNBLHIYRXEHPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C3C(=C2)C=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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